Physicochemical Parameters vs. Structural Analog: LogP and H-Bond Profile
Computationally predicted logP for 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is 2.60 with 6 H-bond acceptors and 2 H-bond donors, as reported by mcule property calculator . For the closest comparator 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine, a calculated logP of approximately 3.2 is estimated based on the replacement of the methoxy group with a methyl group (ΔlogP ≈ +0.6; methoxy → methyl substitution typically increases logP by ~0.5–0.7 units) [1]. This difference suggests the target compound possesses marginally superior aqueous solubility potential relative to the dimethyl analog, although no experimental solubility or permeability data exist to validate this computational inference.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.60 (computed) |
| Comparator Or Baseline | 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine: logP ≈ 3.2 (estimated by structural analogy) |
| Quantified Difference | ΔlogP ≈ -0.6 (target more hydrophilic) |
| Conditions | In silico prediction; no experimental logD or logP data available |
Why This Matters
For early-stage procurement where aqueous solubility is a screening parameter, the computed 0.6 log unit difference may nominally favor the target compound, but this inference remains unvalidated by experiment.
- [1] Estimated logP contribution for methoxy → methyl replacement based on standard fragment-based logP calculation methodology (e.g., Hansch-Leo approach). No direct experimental comparator data available. View Source
